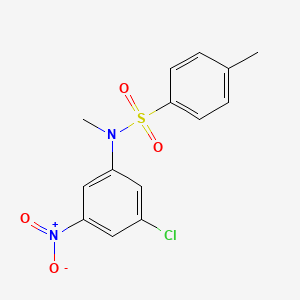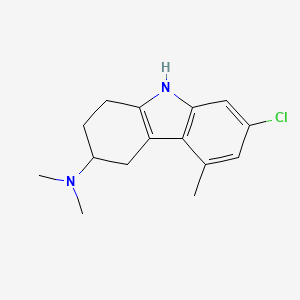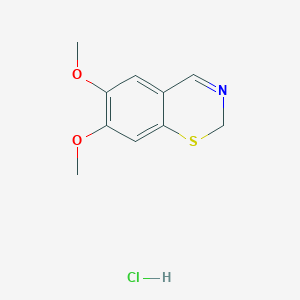![molecular formula C11H13ClO B14604239 Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]- CAS No. 58876-96-3](/img/structure/B14604239.png)
Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]- is an organic compound that belongs to the family of chlorinated aromatic compounds It features a benzene ring substituted with a chlorine atom and an ether group containing a 3-methyl-2-butenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]- typically involves the reaction of 1-chloro-4-hydroxybenzene with 3-methyl-2-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The 3-methyl-2-butenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to hydrogenate the double bond in the 3-methyl-2-butenyl group.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Substitution: Formation of phenols, amines, or thiophenols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated or hydrogenated products.
Applications De Recherche Scientifique
Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]- involves its interaction with specific molecular targets. The chlorine atom and the ether linkage can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The molecular pathways involved may include enzyme inhibition, receptor binding, and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-chloro-4-methyl-: Similar structure but with a methyl group instead of the 3-methyl-2-butenyl group.
Benzene, 1-bromo-4-[(3-methyl-2-butenyl)oxy]-: Similar structure but with a bromine atom instead of chlorine.
Benzene, 1-chloro-4-ethoxy-: Similar structure but with an ethoxy group instead of the 3-methyl-2-butenyl group.
Uniqueness
Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]- is unique due to the presence of the 3-methyl-2-butenyl ether group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
58876-96-3 |
|---|---|
Formule moléculaire |
C11H13ClO |
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
1-chloro-4-(3-methylbut-2-enoxy)benzene |
InChI |
InChI=1S/C11H13ClO/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-7H,8H2,1-2H3 |
Clé InChI |
XHJAJSORQYLAON-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOC1=CC=C(C=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


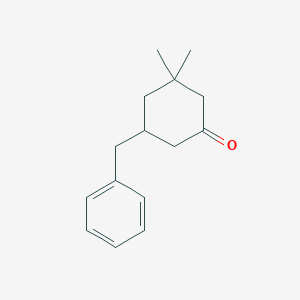
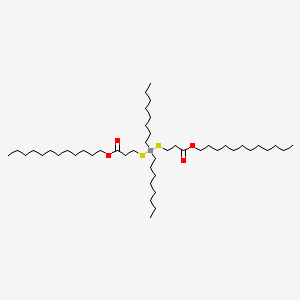
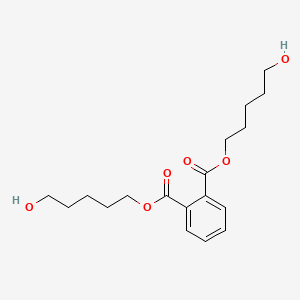
![4-[(Butylamino)methylidene]-2-chlorocyclohexa-2,5-dien-1-one](/img/structure/B14604166.png)
![4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid](/img/structure/B14604168.png)
![1,1'-Diphenyl[1,1'-bi-2-benzofuran]-3,3'(1H,1'H)-dione](/img/structure/B14604174.png)
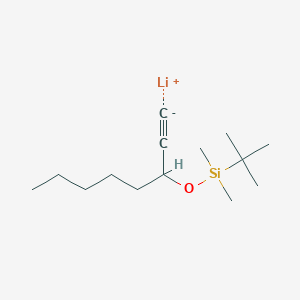
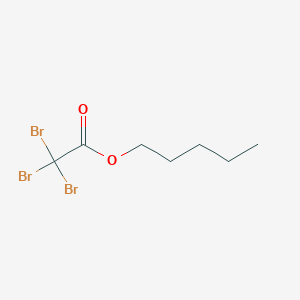
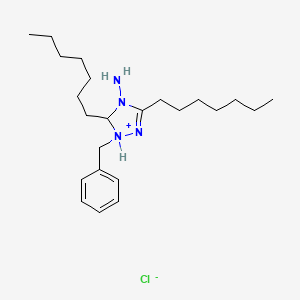
![3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14604208.png)
